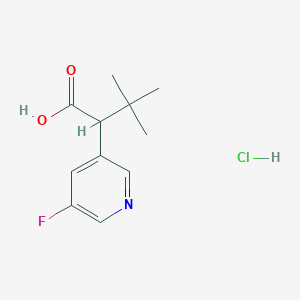
2-(5-Fluoropyridin-3-yl)-3,3-dimethylbutanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoropyridin-3-yl)-3,3-dimethylbutanoicacidhydrochloride is a fluorinated pyridine derivative. The presence of the fluorine atom in the pyridine ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine using complex aluminum fluoride and copper fluoride at high temperatures (450–500°C), which forms a mixture of fluorinated pyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using efficient fluorinating reagents and catalysts. The high availability of fluorinated synthetic blocks and reliable fluorination technology has accelerated the development of these compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Fluoropyridin-3-yl)-3,3-dimethylbutanoicacidhydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the fluorine atom under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can yield oxidized or reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
2-(5-Fluoropyridin-3-yl)-3,3-dimethylbutanoicacidhydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging studies.
Industry: Fluorinated pyridines are used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoropyridin-3-yl)-3,3-dimethylbutanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets, leading to its unique biological effects . The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.
2,6-Difluoropyridine: A fluorinated pyridine with two fluorine atoms in the ring, offering different reactivity and properties.
3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position, affecting its reactivity and properties.
Uniqueness
2-(5-Fluoropyridin-3-yl)-3,3-dimethylbutanoicacidhydrochloride is unique due to the presence of the 3,3-dimethylbutanoic acid moiety, which imparts additional steric and electronic effects to the compound. This makes it distinct from other fluorinated pyridines and influences its reactivity and applications .
Propiedades
Fórmula molecular |
C11H15ClFNO2 |
|---|---|
Peso molecular |
247.69 g/mol |
Nombre IUPAC |
2-(5-fluoropyridin-3-yl)-3,3-dimethylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-11(2,3)9(10(14)15)7-4-8(12)6-13-5-7;/h4-6,9H,1-3H3,(H,14,15);1H |
Clave InChI |
VFPZWEYDUCSUMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=CC(=CN=C1)F)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B13511076.png)



![1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride](/img/structure/B13511108.png)



![3-{3-[(Benzyloxy)carbonyl]phenyl}propanoicacid](/img/structure/B13511125.png)
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine](/img/structure/B13511126.png)
![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13511129.png)
![tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13511132.png)
